
TNPA-methylenedioxy HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNPA-methylenedioxy HCl: is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a methylenedioxy group, which is a functional group consisting of two oxygen atoms connected by a methylene bridge (-O-CH2-O-). This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TNPA-methylenedioxy HCl typically involves the formation of the methylenedioxy bridge. One common method is the reaction of a precursor compound with formaldehyde and a suitable acid catalyst to form the methylenedioxy group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with formaldehyde and an acid catalyst under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: TNPA-methylenedioxy HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methylenedioxy group can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: TNPA-methylenedioxy HCl is used as a reagent in organic synthesis, particularly in the formation of complex molecules with methylenedioxy groups. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of methylenedioxy-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with methylenedioxy groups. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of various industrial chemicals and materials. It is also employed in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of TNPA-methylenedioxy HCl involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxyamphetamine (MDA): A compound with similar methylenedioxy group, known for its psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-benzylcathinone: A compound with similar structural features, used in forensic and toxicological studies.
Uniqueness: TNPA-methylenedioxy HCl is unique due to its specific chemical structure and the presence of the methylenedioxy group, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
126874-88-2 |
|---|---|
Formule moléculaire |
C20H19NO3 . HCl |
Poids moléculaire |
357.84 |
Pureté |
>98% |
Synonymes |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


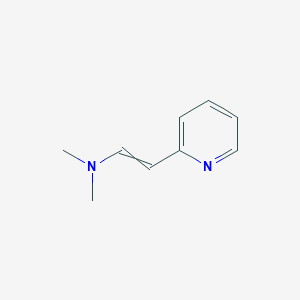
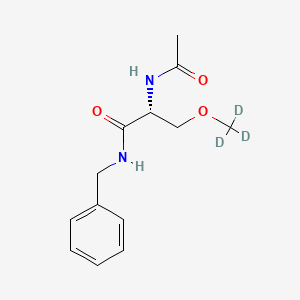
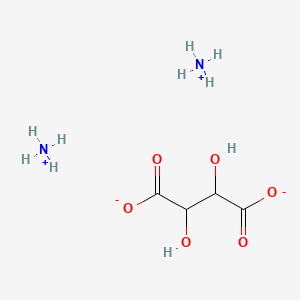
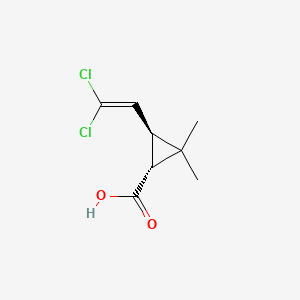
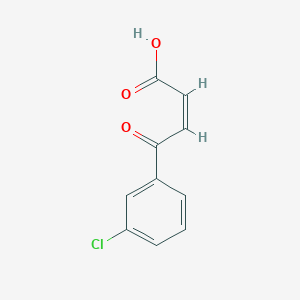
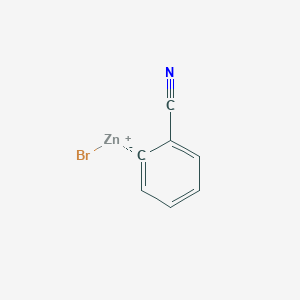
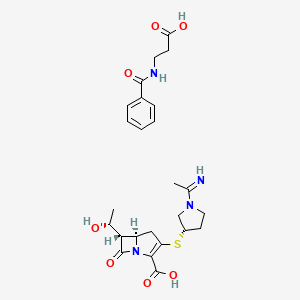
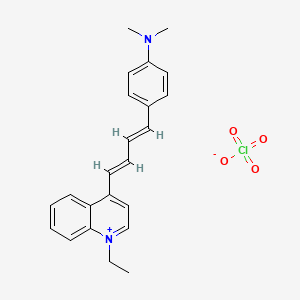
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
